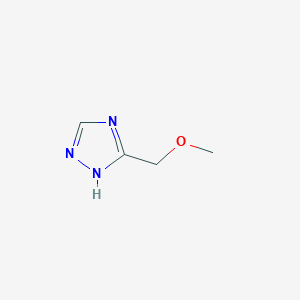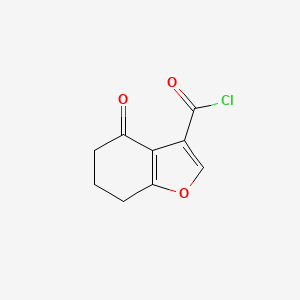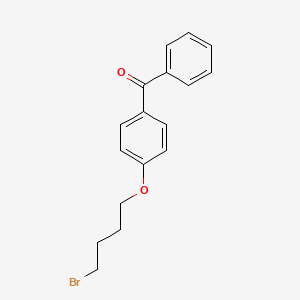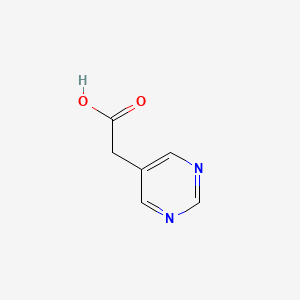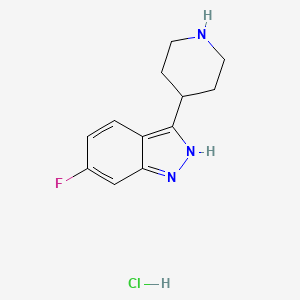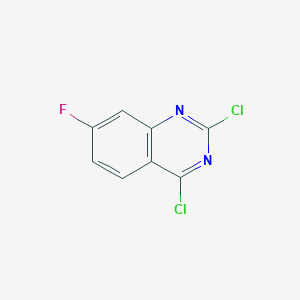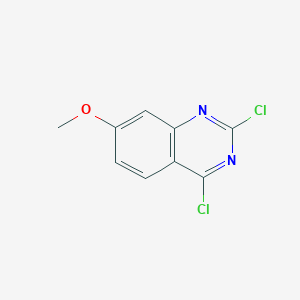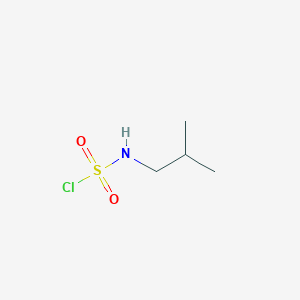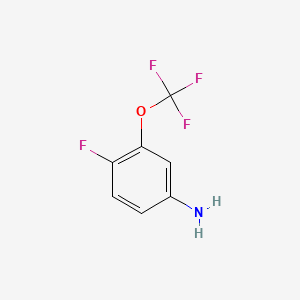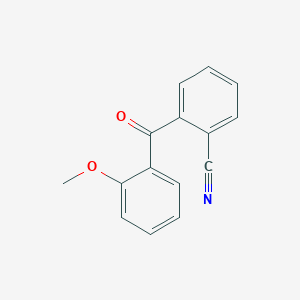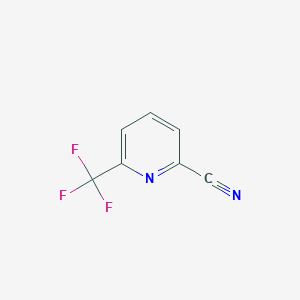
6-(Trifluoromethyl)isoquinoline
Übersicht
Beschreibung
6-(Trifluoromethyl)isoquinoline is a chemical compound that is part of the isoquinoline family, characterized by a trifluoromethyl group attached to the isoquinoline structure. This moiety is of significant interest in medicinal chemistry due to its metabolic stability and the unique electronic properties imparted by the trifluoromethyl group.
Synthesis Analysis
The synthesis of trifluoromethyl isoquinoline derivatives has been explored through various methods. One approach involves a BF3-promoted synthesis that leads to the formation of diarylhexahydrobenzo[f]isoquinoline via ring contraction, chain elongation, and intramolecular electrophilic cyclization . Another method describes a one-pot synthesis of trifluoromethyl-containing tetrahydroquinolines and tetrahydronaphthyridines, optimized through ^1H NMR studies, which yields novel 2,6-disubstituted derivatives . Additionally, a Buchwald–Hartwig amination has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from bromoquinoline precursors . A silver-catalyzed intramolecular aminofluorination of alkyne has also been developed to create various fluorinated isoquinolines . Moreover, a one-pot room temperature synthesis of 2-(trifluoromethyl) hexahydroquinolin-5(6H)-one derivatives has been reported, which is catalyst-free and offers high yields .
Molecular Structure Analysis
The molecular structure of 6-(trifluoromethyl)isoquinoline derivatives is characterized by a partially-saturated bicyclic ring system that includes the isoquinoline core. The presence of the trifluoromethyl group is a key feature that influences the electronic properties of these molecules. Photophysical analyses of certain derivatives have indicated intraligand and charge-transfer type transitions, which are consistent with the aromatic nature of the heterocycle moieties .
Chemical Reactions Analysis
The chemical reactivity of 6-(trifluoromethyl)isoquinoline derivatives is diverse, as evidenced by the various synthetic routes employed to create them. The reactions often involve electrophilic cyclization, aminofluorination, and Buchwald–Hartwig amination, which are key steps in constructing the isoquinoline scaffold and introducing the trifluoromethyl group . These reactions are significant for the development of compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(trifluoromethyl)isoquinoline derivatives are influenced by the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability to the compounds. The derivatives synthesized through the methods described exhibit high yields and enantiomeric separation, indicating their potential utility in drug development . The strong interactions of certain derivatives with ct-DNA, possibly due to π-stacking and/or hydrogen-bonding interactions, suggest their relevance in biological systems .
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Applications
- Novel Anti-Tumor Lead Development : Compound 6, an isoquinoline derivative, was synthesized using isoquinoline-3-carboxylic acids and showed promising anti-tumor activity with high therapeutic efficacy and low systemic toxicity, suggesting its potential as a lead in anti-tumor drug design (Gao et al., 2015).
Chemical Synthesis and Methodology
- Synthesis of N-Fused Tricycles : A unique strategy to synthesize multifunctional N-fused tricycles from isoquinoline ketone was reported. This methodology is significant for the wide substrate tolerance and its potential in creating lamellarin analogues (Zhixin Liu et al., 2022).
- BF3-Promoted Synthesis : A straightforward synthesis of diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate was reported, presenting a novel rearrangement reaction and broadening the application scope in synthetic chemistry (Chang et al., 2010).
Material Science and Engineering
- Synthesis of Fluorinated Polyimides : The synthesis of 2,2'-bis(trifluoromethyl)-4,4', 5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) from isoquinoline was developed, leading to fluorinated aromatic polyimides with significant solubility and thermal stability, useful in material science applications (Lin et al., 1998).
Pharmaceutical and Medicinal Chemistry
- Isoquinoline Alkaloids and Pharmacological Activities : Isoquinoline alkaloids, including those derived from 6-(Trifluoromethyl)isoquinoline, have been studied for their antimicrobial, antibacterial, antitumor, and other pharmacological activities, emphasizing their role as a source of leads for drug discovery (Dembitsky et al., 2015).
- Antimalarial Activity of Isoquinoline Derivatives :
Investigations into novel isoquinoline derivatives, including those related to 6-(Trifluoromethyl)isoquinoline, revealed their potential as antimalarial agents. Specific compounds showed significant antiplasmodial activity, indicating their potential in antimalarial drug development (Theeramunkong et al., 2020).
Organic Electronics
- Application in Organic Light-Emitting Diodes (OLEDs) : A study on iridium complexes with isoquinoline derivative ligands, including trifluoromethylated isoquinolines, showed their potential in OLEDs. The ability to tune colors through substituent variation highlights their utility in electronic display technologies (Fang et al., 2006).
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLPXFDDMEXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608053 | |
| Record name | 6-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)isoquinoline | |
CAS RN |
1194375-62-6 | |
| Record name | 6-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



